molecular formula C25H22N2O5 B1664190 6-Carboxytetramethylrhodamine CAS No. 91809-67-5

6-Carboxytetramethylrhodamine

Cat. No. B1664190
CAS RN: 91809-67-5
M. Wt: 430.5 g/mol
InChI Key: COCMHKNAGZHBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Carboxytetramethylrhodamine, also known as 6-TAMRA, is a fluorescent dye . It is commonly used for the covalent labeling of oligonucleotides for DNA analysis . It displays excitation/emission maxima of 543/572 nm, respectively .


Synthesis Analysis

6-Carboxytetramethylrhodamine is used to create fluorescent DNA probes and labeled proteins/peptides . The corresponding succinimidyl ester is a single isomer fluorophore most commonly used in automated DNA sequencing .


Molecular Structure Analysis

The empirical formula of 6-Carboxytetramethylrhodamine is C25H22N2O5 . Its molecular weight is 430.45 .


Chemical Reactions Analysis

6-TAMRA is an amine-reactive form of tetramethylrhodamine . The single-isomer preparations of TAMRA are important for high-resolution techniques such as DNA sequencing and capillary electrophoresis .


Physical And Chemical Properties Analysis

6-Carboxytetramethylrhodamine is a solid . It is soluble in DMSO and methanol . Its fluorescence is λex 543 nm; λem 575 nm in 0.1 M Tris pH 8.0 .

Safety And Hazards

6-Carboxytetramethylrhodamine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The papers retrieved provide valuable information about 6-Carboxytetramethylrhodamine. They discuss its use in DNA analysis , its synthesis , and its potential in Photodynamic Therapy . Further reading of these papers would provide more detailed information .

properties

IUPAC Name

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMHKNAGZHBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376331
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxytetramethylrhodamine

CAS RN

91809-67-5
Record name 6-Carboxytetramethylrhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91809-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxytetramethylrhodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-TAMRA-SE (0.75 mg, 1.4 μmol) in anhydrous DMSO (30 μL) was added to a solution of triphosphate dC.10 (1.6 μmol) in Na2CO3/NaHCO3 buffer (0.1 M, pH 9.2; 0.3 mL) and incubated at room temperature for 30 minutes. The reaction was purified with reverse-phase HPLC using a Perkin Elmer OD-300 C18 column (4.6×250 mm) to yield the 6-TAMRA labeled triphosphate WW2p080. Mobile phase: A, 100 mM triethylammonium acetate (TEAA) in water (pH 7.0); B, 100 mM TEAA in water/CH3CN (30:70). HPLC purification was achieved a linear gradient of 5-50% B for 40 minutes and then 50-90% B for 10 minutes. The concentration of WW2p080 was estimated by adsorption spectroscopy using the extinction coefficient of the 6-TAMRA dye (i.e., 65,000 at 555 nm).
Quantity
0.75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Carboxytetramethylrhodamine
Reactant of Route 2
6-Carboxytetramethylrhodamine
Reactant of Route 3
6-Carboxytetramethylrhodamine
Reactant of Route 4
6-Carboxytetramethylrhodamine
Reactant of Route 5
6-Carboxytetramethylrhodamine
Reactant of Route 6
6-Carboxytetramethylrhodamine

Citations

For This Compound
6,450
Citations
N Muthukrishnan, S Donovan… - Photochemistry and …, 2014 - Wiley Online Library
Upon light irradiation, Fluorophore–cell‐penetrating peptide (Fl‐ CPP ) conjugates can disrupt the integrity of biological membranes. This activity can in turn be used to photoinduce the …
Number of citations: 13 onlinelibrary.wiley.com
D Srinivasan, N Muthukrishnan, GA Johnson… - PloS one, 2011 - journals.plos.org
Background Cell-penetrating peptides (CPPs) can transport macromolecular cargos into live cells. However, the cellular delivery efficiency of these reagents is often suboptimal …
Number of citations: 52 journals.plos.org
MT Charreyre, A Yekta, MA Winnik, T Delair, C Pichot - Langmuir, 1995 - ACS Publications
… 5-Carboxyfluorescein-NHS and 6-carboxytetramethylrhodamine-NHS ester were used to synthesize donor-labeled particles and acceptor-labeled particles respectively, as well as …
Number of citations: 30 pubs.acs.org
SJ Dwight, S Levin - Organic letters, 2016 - ACS Publications
… This method was successfully applied to the synthesis of several isomerically pure rhodamines, including 6-carboxytetramethylrhodamine and 6-carboxy-X-rhodamine (6-CXR) on gram …
Number of citations: 35 pubs.acs.org
T Moniz, A Nunes, AMG Silva, C Queirós… - Journal of Inorganic …, 2013 - Elsevier
We have recently demonstrated that tripodal hexadentate chelators, based on 3-hydroxy-4-pyridinone units, can limit the access of iron to bacteria and have a significant inhibitory effect …
Number of citations: 34 www.sciencedirect.com
W Qiang, W Li, X Li, X Chen, D Xu - Chemical Science, 2014 - pubs.rsc.org
… transfer and/or electron transfer was obtained towards four kinds of fluorophores, aminomethylcoumarin acetate (AMCA), 6-carboxyfluorescein (FAM), 6-carboxytetramethylrhodamine …
Number of citations: 236 pubs.rsc.org
P Kask, K Palo, D Ullmann… - Proceedings of the …, 1999 - National Acad Sciences
… As an example, we applied FIDA to study the hybridization of 5′-(6-carboxytetramethylrhodamine (TAMRA))-labeled 40- mers with either labeled or non-labeled complementary …
Number of citations: 607 www.pnas.org
AB Edmundson, KR Ely, JN Herron - Molecular immunology, 1984 - Elsevier
… of dimers of 5- and 6-carboxytetramethylrhodamine led to an explanation for isomeric … to accommodate the ligands, particularly 6-carboxytetramethylrhodamine. The second and third …
Number of citations: 108 www.sciencedirect.com
S Takenaka, H Ueyama, T Nojima, M Takagi - Analytical and bioanalytical …, 2003 - Springer
… ) 3 ] and Oxytricha [G 4 (T 4 G 4 ) 3 ] telomere model oligonucleotides, PSO-1 and PSO-2, bearing two fluorophores, 6-carboxyfluorescein (6-FAM) and 6-carboxytetramethylrhodamine (…
Number of citations: 26 link.springer.com
D Fan, X Zhu, Q Zhai, E Wang, S Dong - Analytical chemistry, 2016 - ACS Publications
In this work, the effective fluorescence quenching ability of polydopamine nanotubes (PDANTs) toward various fluorescent dyes was studied and further applied to fluorescent …
Number of citations: 82 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.